4-Amino-1-ethyl-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1-ethyl-1H-pyrazol-5-ol is a chemical compound that has recently gained attention in scientific research. It is a heterocyclic compound with a pyrazole ring and an amino group attached to it. This compound has shown potential in various fields of research due to its unique chemical properties.
Mechanism Of Action
The mechanism of action of 4-Amino-1-ethyl-1H-pyrazol-5-ol is not fully understood yet. However, it is believed that the compound works by inhibiting the activity of certain enzymes that are essential for the growth and proliferation of cancer cells.
Biochemical And Physiological Effects
Studies have shown that 4-Amino-1-ethyl-1H-pyrazol-5-ol has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, it has been shown to induce apoptosis (programmed cell death) in cancer cells.
Advantages And Limitations For Lab Experiments
4-Amino-1-ethyl-1H-pyrazol-5-ol has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. Additionally, it has shown promising results in various studies, making it an attractive compound for further research. However, one limitation of this compound is that its mechanism of action is not fully understood yet, which makes it difficult to design experiments that target specific pathways.
Future Directions
There are several future directions for research on 4-Amino-1-ethyl-1H-pyrazol-5-ol. One potential area of research is the development of new drugs that incorporate this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of cancer. Other potential areas of research include the development of new synthetic methods for this compound and the exploration of its potential use in other fields, such as materials science.
Synthesis Methods
The synthesis of 4-Amino-1-ethyl-1H-pyrazol-5-ol can be achieved through various methods. One of the most common methods is the reaction of ethyl hydrazinecarboxylate with ethyl acetoacetate in the presence of a strong acid catalyst. Another method involves the reaction of 4,5-dihydro-1H-pyrazole with nitrous acid to form the desired compound.
Scientific Research Applications
4-Amino-1-ethyl-1H-pyrazol-5-ol has been extensively studied in scientific research due to its potential use in various fields. It has shown promising results in the development of new drugs, specifically in the treatment of cancer. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells.
properties
CAS RN |
198885-81-3 |
---|---|
Product Name |
4-Amino-1-ethyl-1H-pyrazol-5-ol |
Molecular Formula |
C5H9N3O |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
4-amino-2-ethyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C5H9N3O/c1-2-8-5(9)4(6)3-7-8/h3,7H,2,6H2,1H3 |
InChI Key |
CWFAXXKVJJHNIN-UHFFFAOYSA-N |
SMILES |
CCN1C(=O)C(=CN1)N |
Canonical SMILES |
CCN1C(=O)C(=CN1)N |
synonyms |
1H-Pyrazol-5-ol,4-amino-1-ethyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.